molecular formula C10H9NS2 B14519768 2-Methyl-1H-indole-3-carbodithioic acid CAS No. 62982-37-0

2-Methyl-1H-indole-3-carbodithioic acid

Cat. No.: B14519768
CAS No.: 62982-37-0
M. Wt: 207.3 g/mol
InChI Key: GRDPYSOEYWDISD-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-3-carbodithioic acid is a sulfur-containing indole derivative characterized by a carbodithioic acid (-CSSH) functional group at the 3-position and a methyl substituent at the 2-position of the indole scaffold. Indole derivatives are widely studied for their pharmacological and materials science applications, with functional groups at the 2- and 3-positions significantly influencing reactivity, stability, and bioactivity .

Properties

CAS No.

62982-37-0

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

2-methyl-1H-indole-3-carbodithioic acid

InChI

InChI=1S/C10H9NS2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)

InChI Key

GRDPYSOEYWDISD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-indole-3-carbodithioic acid typically involves the reaction of 2-methylindole with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-indole-3-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .

Scientific Research Applications

2-Methyl-1H-indole-3-carbodithioic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indole-3-carbodithioic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Influence

Key Compounds for Comparison :

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): Features a carboxylic acid (-COOH) at position 2 and a methyl group at position 3, with a chlorine substituent at position 7 .

2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1): Contains an acetic acid side chain (-CH2COOH) at position 3 and a methyl group at position 6 .

3-Formyl-1H-indole-2-carboxylic acid derivatives : Synthesized via condensation reactions with thiazol-4(5H)-ones, highlighting the reactivity of the 3-formyl group .

Functional Group Analysis :
  • Carbodithioic Acid (-CSSH) : Unlike carboxylic acid derivatives, the carbodithioic acid group in the target compound is expected to exhibit stronger chelating properties and higher acidity due to the presence of two sulfur atoms. This may enhance metal-binding capacity, relevant to catalysis or antimicrobial activity.
  • Methyl Substituent : The 2-methyl group in the target compound may sterically hinder reactions at the adjacent nitrogen (N-1), contrasting with 3-methyl or 6-methyl analogs that exhibit different electronic and steric profiles .

Spectral and Physicochemical Data

Table 1: Comparative Spectral Data
Compound 13C-NMR (δ, CDCl3) Key Peaks HRMS (Observed) Molecular Formula
Nitro-substituted indole 147.14 (C-NO2), 102.68 (C-3) 253.0979 C15H13N2O2
Amino-substituted indole 144.88 (C-NH2), 101.99 (C-3) 223.1225 C15H15N2
2-Methyl-1H-indole-3-carbodithioic acid (Inferred) ~110–120 (C-3, CSSH), ~20–25 (CH3) ~250–260 (Theoretical) C10H9NS2
Key Observations :
  • The carbodithioic acid group would likely deshield adjacent carbons (e.g., C-3), producing distinct 13C-NMR shifts compared to nitro (δ ~147 ppm) or amino (δ ~145 ppm) groups .
  • HRMS data for related compounds suggest molecular ion peaks consistent with their formulas, aiding in structural confirmation .

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